Aminohydroxy-9,10-anthracenedione, also known as 1-amino-4-hydroxy-9,10-anthraquinone, is an organic compound with the molecular formula and a molecular weight of approximately 239.2262 g/mol. This compound is classified under anthraquinones, which are a group of aromatic compounds characterized by their two carbonyl groups in the anthracene structure. The compound has garnered interest in various scientific fields due to its potential applications in pharmaceuticals and materials science.
Aminohydroxy-9,10-anthracenedione is derived from anthraquinone, a well-known compound used in dyes and as a precursor for various chemical syntheses. The classification of this compound falls under the category of aromatic organic compounds and more specifically, it is categorized as an anthraquinone derivative. Its structural features include an amino group and a hydroxy group attached to the anthracene ring system.
The synthesis of aminohydroxy-9,10-anthracenedione can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of the synthesized compounds .
The molecular structure of aminohydroxy-9,10-anthracenedione features:
Aminohydroxy-9,10-anthracenedione can undergo several chemical reactions:
The reactivity of aminohydroxy-9,10-anthracenedione is influenced by its functional groups, allowing it to participate in various electrophilic substitution reactions typical of aromatic compounds .
The mechanism of action for aminohydroxy-9,10-anthracenedione primarily involves its role as an electron acceptor in redox reactions. In biological systems, it may interact with cellular components leading to cytotoxic effects against certain cancer cell lines.
Studies have indicated that derivatives of aminoanthraquinones exhibit significant cytotoxicity against various cancer cell types due to their ability to intercalate DNA and generate reactive oxygen species .
Relevant data suggest that aminohydroxy-9,10-anthracenedione exhibits properties typical of anthraquinone derivatives, including its reactivity under various chemical conditions .
Aminohydroxy-9,10-anthracenedione has several scientific uses:
The molecular structure of 1-amino-4-hydroxy-9,10-anthraquinone (1-AHAQ) exhibits triclinic crystal symmetry (space group P1) with unit cell parameters a = 3.801 Å, b = 9.698 Å, c = 14.367 Å, and β = 96.67°. This configuration facilitates two distinct intramolecular hydrogen bonds: a stronger O-H···O bond (1.82 Å) between the C4-hydroxy group and the adjacent carbonyl oxygen (O10), and a weaker N-H···O bond (2.18 Å) involving the C1-amino group and the distal carbonyl oxygen (O9). These interactions, confirmed by X-ray diffraction and Density Functional Theory (DFT) calculations, induce significant bond length alterations in the anthraquinone core, notably elongating the C4−O10 carbonyl bond (1.248 Å) relative to unsubstituted anthraquinone (1.220 Å) [7].
Natural Bond Orbital (NBO) analysis reveals substantial charge delocalization from substituents to the quinone system. The hydroxy group donates 0.324 e− to the ring, while the amino group contributes 0.291 e−, enhancing the quinone's electron affinity. This redistribution stabilizes the planar conformation via resonance-assisted hydrogen bonding (RAHB), as evidenced by vibrational energy distribution analysis (VEDA). The O-H stretching frequency red-shifts to 3100 cm⁻¹, characteristic of strong hydrogen bonding, while N-H stretching appears at 3380 cm⁻¹, indicating moderate bonding strength [7] [9].
Table 1: Key Structural Parameters of 1-AHAQ
Parameter | X-ray Diffraction | DFT Calculation |
---|---|---|
O-H···O Bond Length (Å) | 1.82 | 1.79 |
N-H···O Bond Length (Å) | 2.18 | 2.21 |
C4−O10 Bond Length (Å) | 1.248 | 1.252 |
C9=O9 Bond Length (Å) | 1.218 | 1.221 |
Dihedral Angle C1-N1-H (°) | 175.2 | 178.5 |
The planarity of 1-AHAQ is highly sensitive to solvent polarity. In nonpolar solvents like cyclohexane (Δf = 0.15), 1-AHAQ adopts a nonplanar conformation with a 15° dihedral twist between the amino group and quinone ring. This distortion increases the fluorescence quantum yield (Φf = 0.24) and lifetime (τf = 8.7 ns) by reducing nonradiative decay rates (knr = 8.7 × 10⁷ s⁻¹). Conversely, in polar solvents like methanol (Δf = 0.76), the molecule becomes planar, causing a 25-nm hypsochromic shift in absorption and a 60% decrease in Φf due to enhanced internal conversion [4] [6].
π-π stacking efficiency is governed by substituent bulk. Phenoxy-substituted derivatives (e.g., 1-amino-4-hydroxy-2-phenoxy-9,10-anthraquinone) exhibit interplanar distances of 3.48 Å in crystalline states, facilitating intercalation into DNA base pairs. Alkoxy substituents larger than methoxy disrupt stacking: 1-amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]-9,10-anthraquinone shows a 40% reduction in DNA-binding affinity compared to unsubstituted 1-AHAQ due to steric hindrance of the tetraethylene glycol chain [1] [7].
1-AHAQ serves as a cost-effective analogue of anthracycline drugs (e.g., doxorubicin), sharing key structural motifs: a planar anthraquinone core for DNA intercalation and hydrogen-bonding substituents for stabilization. X-ray crystallography confirms that 1-AHAQ intercalates into the d(CGATCG)₂ duplex with a 15° helical unwinding angle, mimicking doxorubicin’s mode of action. This intercalation induces apoptosis in MDA-MB-231 breast cancer cells (IC₅₀ = 18 µM) with minimal cytotoxicity in normal HBL-100 epithelial cells (>80% viability at 50 µM) [7] [10].
Electrochemically, 1-AHAQ undergoes a reversible two-electron reduction at E₁/₂ = −0.62 V vs. SHE, generating a semiquinone radical that reacts with O₂ to produce superoxide (O₂•⁻)—a mechanism critical for anthracyclines' antitumor activity. However, 1-AHAQ lacks the daunosamine sugar moiety, reducing its cardiotoxicity but also decreasing cellular uptake efficiency by 40% compared to doxorubicin. This deficit is partially offset by its higher DNA-binding constant (Kb = 3.2 × 10⁴ M⁻¹ vs. 1.5 × 10⁵ M⁻¹ for doxorubicin) [7] [9] [10].
Table 2: Functional Comparison of 1-AHAQ and Anthracycline Drugs
Property | 1-AHAQ | Doxorubicin | Mitoxantrone |
---|---|---|---|
Core Structure | Unsubstituted AQ | Hydroxy-AQ + sugar | Amino-hydroxy-AQ |
DNA Binding Constant (M⁻¹) | 3.2 × 10⁴ | 1.5 × 10⁵ | 2.8 × 10⁵ |
Reduction Potential (V) | −0.62 | −0.65 | −0.58 |
Cytotoxicity (IC₅₀, µM) | 18 (MDA-MB-231) | 0.15 (MDA-MB-231) | 0.09 (MDA-MB-231) |
Cardiotoxicity Risk | Low | High | Moderate |
The electron-donating capacity of 1-AHAQ's substituents directly influences its bioactivity. Time-Dependent Density Functional Theory (TD-DFT) calculations show that amino-hydroxy substitution lowers the LUMO energy (−3.42 eV) by 0.8 eV compared to unsubstituted anthraquinone, enhancing semiquinone stability. This property correlates with its ability to induce caspase-3-mediated apoptosis, confirming its role as a redox-active chemotherapeutic analogue [7] [10].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: